2-butyl-4-chloro-1H-imidazole-5-carboxylic acid
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Overview
Description
“2-butyl-4-chloro-1H-imidazole-5-carboxylic acid” is a compound with the CAS Number: 149968-28-5 . It has a molecular weight of 202.64 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-butyl-4-chloro-1H-imidazole-5-carboxylic acid” is1S/C8H11ClN2O2/c1-2-3-4-5-10-6 (8 (12)13)7 (9)11-5/h2-4H2,1H3, (H,10,11) (H,12,13)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“2-butyl-4-chloro-1H-imidazole-5-carboxylic acid” is a solid at room temperature . It has a molecular weight of 202.64 . More detailed physical and chemical properties might be found in related documents .Scientific Research Applications
1. Antimicrobial Evaluation
- Application Summary : The compound was used in the synthesis of 2-((4-chloro-1H-imidazol-5-yl)methylene)benzofuran-3(2H)-ones, which were tested for their in vitro antimicrobial activity .
- Methods of Application : The oxidation of 3-(4-chloro-1H-imidazol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-ones with mercuric(II) acetate in polyethylene glycol (PEG-400) gave the corresponding 2-((4-chloro-1H-imidazol-5-yl)methylene)benzofuran-3(2H)-ones .
- Results : The newly synthesized compounds were tested for their in vitro antimicrobial activity .
2. Synthesis of Chromone Derivatives
- Application Summary : The compound was used in the synthesis of novel chromone derivatives containing imidazole moiety .
- Methods of Application : The condensation of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde with various substituted o-hydroxy acetophenones in the presence of 40% KOH in PEG-400 gives the chalcones. Oxidative cyclisation of chalcones with a catalytic amount of iodine in the presence of DMSO gives chromones .
- Results : Chalcones and Chromones were obtained in satisfactory yield .
3. Preparation of 2-butyl-4-chloro-5-formylimidazole
- Application Summary : This compound is used in the preparation of 2-butyl-4-chloro-5-formylimidazole, which is a key intermediate in the synthesis of the antihypertensive drug losartan .
- Methods of Application : The method involves a condensation reaction of pentamidine hydrochloride, followed by a dehydration reaction to obtain 2-butyl-1H-imidazole-5 (4H)-ketone. Finally, 2-butyl-1H-imidazole-5 (4H)-ketone is reacted with N,N-dimethylformamide in the presence of phosphorus oxychloride .
4. Synthesis of Dialkyl 4-(2-butyl-5-chloro-1H-imidazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Application Summary : This compound is used in the preparation of symmetrical esters of dialkyl 4-(2-butyl-5-chloro-1H-imidazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the sources .
- Results : The specific results or outcomes obtained are not provided in the sources .
5. Preparation of Symmetrical Esters
- Application Summary : This compound is used in the preparation of symmetrical esters of dialkyl 4-(2-butyl-5-chloro-1H-imidazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the sources .
- Results : The specific results or outcomes obtained are not provided in the sources .
6. Synthesis of 2-Butyl-4-Chloro-5-Formylimidazole
- Application Summary : This compound is used in the preparation of 2-butyl-4-chloro-5-formylimidazole, which is a key intermediate in the synthesis of the antihypertensive drug losartan .
- Methods of Application : The method involves a condensation reaction of pentamidine hydrochloride, followed by a dehydration reaction to obtain 2-butyl-1H-imidazole-5 (4H)-ketone. Finally, 2-butyl-1H-imidazole-5 (4H)-ketone is reacted with N,N-dimethylformamide in the presence of phosphorus oxychloride .
Safety And Hazards
properties
IUPAC Name |
2-butyl-5-chloro-1H-imidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-2-3-4-5-10-6(8(12)13)7(9)11-5/h2-4H2,1H3,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETCESOEGZHHTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472680 |
Source
|
Record name | 1H-Imidazole-4-carboxylic acid, 2-butyl-5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-4-chloro-1H-imidazole-5-carboxylic acid | |
CAS RN |
149968-28-5 |
Source
|
Record name | 1H-Imidazole-4-carboxylic acid, 2-butyl-5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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